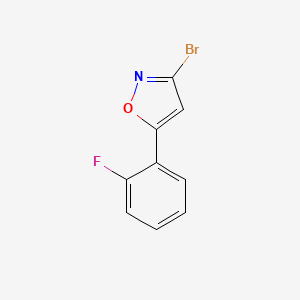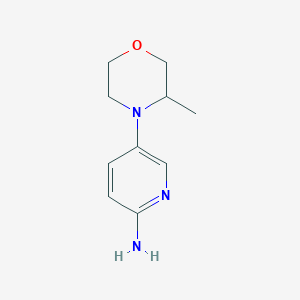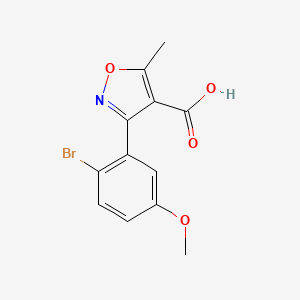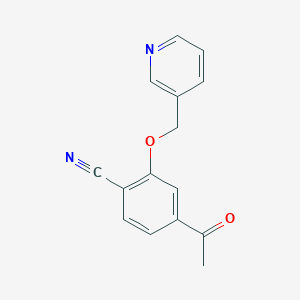
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring, and a 1-methyl-1H-pyrazol-4-yl group at the 9 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the 2 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Pyrazole Introduction: The 1-methyl-1H-pyrazol-4-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated purine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can result in the formation of dihydropurine derivatives.
科学研究应用
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism of action of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
9-(1-methyl-1H-pyrazol-4-yl)-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions.
2,6-Dichloro-9H-purine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
Uniqueness
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is unique due to the presence of both chlorine atoms and the 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H6Cl2N6 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |
InChI |
InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |
InChI 键 |
TUMYZSXRMYKNMG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)




![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)




![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)


